molecular formula C9H17N B8682207 1-(3-Methylbut-1-en-1-yl)pyrrolidine CAS No. 91890-11-8

1-(3-Methylbut-1-en-1-yl)pyrrolidine

Cat. No.: B8682207
CAS No.: 91890-11-8
M. Wt: 139.24 g/mol
InChI Key: BVLGEIBZZYTZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbut-1-en-1-yl)pyrrolidine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91890-11-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(3-methylbut-1-enyl)pyrrolidine

InChI

InChI=1S/C9H17N/c1-9(2)5-8-10-6-3-4-7-10/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

BVLGEIBZZYTZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CN1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

194 g (2.25 mol) of isovaleraldehyde are diluted in 1115 ml of toluene and cooled to 0° C. with stirring. 190.3 g (2.68 mol) of pyrrolidine, dissolved in 185.8 ml of toluene, were then added dropwise to this solution, such that the reaction temperature did not rise above 5° C. After the addition had ended, the reaction solution was stirred at 5° C. for another 1 hour. Subsequently, the mixture was warmed to room temperature and the water formed was removed completely by extraction with toluene. Thereafter, the solvent was removed by evaporation and the crude product (329.1 g; 95% of theory) was stored at 4° C. in a refrigerator.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
1115 mL
Type
solvent
Reaction Step One
Quantity
190.3 g
Type
reactant
Reaction Step Two
Quantity
185.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.